Hydrogen-Bond Donor Count: Advantage of the Secondary Hydroxyl Motif vs. Tertiary Alcohol Analogs
The target compound bears a secondary alcohol, which serves as one hydrogen‑bond donor (HBD). In contrast, the closely related N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1286719-95-6) features a tertiary alcohol and is therefore incapable of acting as an HBD [1]. The presence vs. absence of a single HBD can alter aqueous solubility by 0.5–1.0 log unit and affect passive membrane permeability, as HBD count is a key parameter in Lipinski’s Rule of Five [2].
| Evidence Dimension | Hydrogen‑Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (secondary –OH at C‑3 of the hydroxypropyl chain) |
| Comparator Or Baseline | N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1286719-95-6): 0 HBD (tertiary –OH) |
| Quantified Difference | Target compound provides 1 additional HBD vs. the 2‑hydroxy isomer |
| Conditions | Calculated from 2D structure; validated by ZINC15 protonation state analysis at pH 7.4 [1] |
Why This Matters
For procurement decisions, the HBD count directly impacts solubility and permeability classification; a compound lacking an HBD may fail to achieve adequate oral absorption, undermining in vivo pharmacology studies.
- [1] ZINC15. Substance ZINC000062750316 – N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide. https://zinc15.docking.org/substances/ZINC000062750316/ (accessed 2026-04-30). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
